molecular formula C28H47N9O11 B1667555 Antrimycin CAS No. 80801-26-9

Antrimycin

Katalognummer: B1667555
CAS-Nummer: 80801-26-9
Molekulargewicht: 685.7 g/mol
InChI-Schlüssel: JIGYSKMCUNIKPN-KYVSZOTASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Antrimycin is an antibiotic.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Antrimycin exhibits significant antimicrobial properties, particularly against Gram-positive bacteria. Its effectiveness has been demonstrated in various studies, showcasing its potential as an alternative to conventional antibiotics.

Case Studies

  • Study on Antistaphylococcal Activity : Research has shown that this compound displays potent activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). In vitro tests indicated that this compound could effectively inhibit the growth of these resistant bacteria, suggesting its potential use in treating serious infections caused by such pathogens .
  • Comparative Efficacy : In comparative studies, this compound was found to be as effective as other established antibiotics, such as vancomycin, in inhibiting the growth of various clinical isolates. This positions this compound as a promising candidate for further development in clinical settings .

Therapeutic Applications

The therapeutic applications of this compound extend beyond its antimicrobial properties. Research is ongoing to explore its efficacy in treating various conditions.

Cancer Treatment

Recent studies have indicated that this compound may possess anticancer properties. Preliminary findings suggest that it could inhibit the proliferation of certain cancer cell lines, making it a candidate for further investigation in oncological therapies.

Immunomodulatory Effects

This compound has been observed to have immunomodulatory effects, enhancing the immune response in certain contexts. This property may be beneficial in developing treatments for immunocompromised patients or those undergoing immunotherapy .

Research and Development

Ongoing research is crucial for understanding the full potential of this compound. The following areas are currently being explored:

Structural Modifications

Scientists are investigating structural modifications to enhance the efficacy and reduce potential side effects of this compound. These modifications aim to improve its pharmacokinetic properties and broaden its spectrum of activity against resistant strains .

Combination Therapies

Research is also focusing on the use of this compound in combination with other antibiotics to enhance therapeutic outcomes. Studies suggest that combining this compound with other agents may produce synergistic effects, potentially overcoming resistance mechanisms present in certain bacterial strains .

Data Table: Summary of Key Findings on this compound

Application AreaDescriptionKey Findings
Antimicrobial ActivityEffective against Gram-positive bacteriaPotent against MRSA; comparable to vancomycin
Cancer TreatmentPotential anticancer propertiesInhibits proliferation of cancer cell lines
Immunomodulatory EffectsEnhances immune responseBeneficial for immunocompromised patients
Structural ModificationsEnhancing efficacy through chemical alterationsImproved pharmacokinetics expected
Combination TherapiesSynergistic effects with other antibioticsOvercomes resistance mechanisms

Analyse Chemischer Reaktionen

Peptide Bond Formation

The heptapeptide core is synthesized through sequential coupling of amino acids. Standard methods like solid-phase peptide synthesis (SPPS) or solution-phase techniques are employed, with protective groups (e.g., Fmoc, Boc) ensuring regioselectivity .

Tetrahydropyridazinecarboxylic Acid Incorporation

This unit is introduced via cyclization reactions , likely involving hydrazine derivatives reacting with α-keto acids or esters. The reaction mechanism may proceed as:

 Keto acid HydrazineTetrahydropyridazinecarboxylic acid via intramolecular cyclization [4]\text{ Keto acid Hydrazine}\rightarrow \text{Tetrahydropyridazinecarboxylic acid}\quad \text{ via intramolecular cyclization }\quad[4]

Macrocyclization

This compound’s macrocyclic structure is formed through lactamization or esterification , often catalyzed by coupling agents (e.g., HATU, DCC) under inert conditions .

Structural Features and Reactivity

Structural Component Key Reaction Role in Bioactivity
Heptapeptide BackboneAmide bond formationTarget binding and stability
Tetrahydropyridazinecarboxylic AcidCyclization with hydrazine derivativesDisruption of bacterial cell membranes
Hydroxyl and Methyl Side ChainsEsterification/O-methylationSolubility and target specificity

Research Findings

  • Stereochemical Control : Chiral centers in the heptapeptide are established using asymmetric catalysis or chiral auxiliaries .

  • Yield Optimization : Cyclization steps are rate-limiting, with yields improved via microwave-assisted synthesis or high-dilution conditions .

  • Biological Activity : The tetrahydropyridazine unit enhances membrane permeability, contributing to its tuberculostatic effects .

Challenges and Innovations

  • Stereoselectivity : Managing seven stereocenters requires precise orthogonal protection-deprotection strategies.

  • Heterocyclic Stability : The tetrahydropyridazine ring is sensitive to acidic conditions, necessitating pH-controlled environments during synthesis .

This synthesis framework underscores the intricate balance between peptide chemistry and heterocyclic reactivity in developing antimycobacterial agents. Further studies are needed to explore catalytic methods for improving efficiency and scalability.

Eigenschaften

CAS-Nummer

80801-26-9

Molekularformel

C28H47N9O11

Molekulargewicht

685.7 g/mol

IUPAC-Name

(2S)-2-[[(E)-2-[[(2S)-2-[[(3S)-2-[(2S,3S)-3-amino-2-[[(2S)-2-[[2-amino-3-hydroxy-2-(hydroxymethyl)propanoyl]amino]propanoyl]amino]butanoyl]-4,5-dihydro-3H-pyridazine-3-carbonyl]amino]propanoyl]amino]-3-methylpent-2-enoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C28H47N9O11/c1-6-13(2)19(24(44)34-17(10-38)26(46)47)35-21(41)15(4)32-23(43)18-8-7-9-31-37(18)25(45)20(14(3)29)36-22(42)16(5)33-27(48)28(30,11-39)12-40/h9,14-18,20,38-40H,6-8,10-12,29-30H2,1-5H3,(H,32,43)(H,33,48)(H,34,44)(H,35,41)(H,36,42)(H,46,47)/b19-13+/t14-,15-,16-,17-,18-,20-/m0/s1

InChI-Schlüssel

JIGYSKMCUNIKPN-KYVSZOTASA-N

SMILES

CCC(=C(C(=O)NC(CO)C(=O)O)NC(=O)C(C)NC(=O)C1CCC=NN1C(=O)C(C(C)N)NC(=O)C(C)NC(=O)C(CO)(CO)N)C

Isomerische SMILES

CC/C(=C(\C(=O)N[C@@H](CO)C(=O)O)/NC(=O)[C@H](C)NC(=O)[C@@H]1CCC=NN1C(=O)[C@H]([C@H](C)N)NC(=O)[C@H](C)NC(=O)C(CO)(CO)N)/C

Kanonische SMILES

CCC(=C(C(=O)NC(CO)C(=O)O)NC(=O)C(C)NC(=O)C1CCC=NN1C(=O)C(C(C)N)NC(=O)C(C)NC(=O)C(CO)(CO)N)C

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Antrimycin;  Cirratiomycin B;  Antrimycin A; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Antrimycin
Reactant of Route 2
Reactant of Route 2
Antrimycin
Reactant of Route 3
Antrimycin
Reactant of Route 4
Antrimycin
Reactant of Route 5
Reactant of Route 5
Antrimycin
Reactant of Route 6
Antrimycin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.